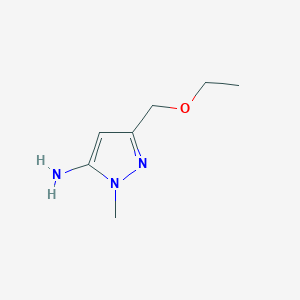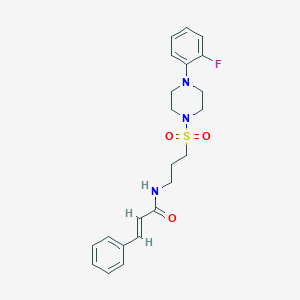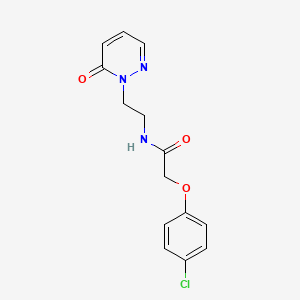
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide, more commonly known as BMMS, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. BMMS is a heterocyclic compound composed of a benzene ring with a sulfur atom and a bromine atom attached to it. BMMS has several interesting properties that make it an attractive candidate for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has demonstrated that certain enaminones, including compounds similar to (E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide, exhibit significant anticonvulsant properties. X-ray crystallography and theoretical studies of a related compound revealed its potent anticonvulsant potential due to its specific structural conformation, which may underpin its biological activity (Edafiogho et al., 2003). Furthermore, it was found that certain enaminones suppress epileptiform activity in rat hippocampal slices, suggesting their efficacy in in vitro seizure models and highlighting a possible mechanism underlying their anticonvulsant effects (Ananthalakshmi et al., 2007).
Nonlinear Optical (NLO) Properties
Studies have also explored the third-order nonlinear optical properties of similar chalcone derivatives. These compounds have been evaluated using the Z-scan technique and were found to possess significant NLO properties, making them potential candidates for applications in optical limiting and other photonic technologies (D’silva et al., 2012).
Antinociceptive Activities
The antinociceptive activities of enaminone compounds have been evaluated in the formalin and hot plate tests in mice, revealing that some enaminones possess significant antinociceptive effects, which are mediated through the enhancement of extracellular GABA levels. This suggests their potential use in pain management (Masocha et al., 2016).
Synthesis and Characterization
Research into the synthesis and characterization of derivatives closely related to this compound has provided insight into their potential chemical applications. For instance, the synthesis and study of tetrahydroindazol-4(5H)one and 7-thione derivatives from reactions of functionalized cyclic enaminones with hydrazine have been reported, illustrating the versatility and reactivity of these compounds in creating novel chemical structures (Ashry et al., 2019).
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNOS/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVNAKZVKRMSER-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478258-02-5 |
Source


|
| Record name | N-(4-BROMO-3-METHYLPHENYL)-3-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)

![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B2919780.png)
![N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)

![(2E)-2-[(2-hydroxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2919788.png)
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2919790.png)


